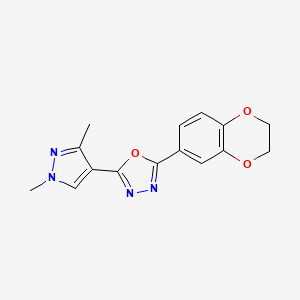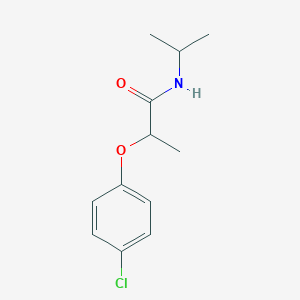
2-(4-chlorophenoxy)-N-isopropylpropanamide
描述
2-(4-chlorophenoxy)-N-isopropylpropanamide, commonly known as clofibrate, is a synthetic drug that belongs to the class of fibric acid derivatives. It was first introduced in the 1960s as a lipid-lowering agent and has been used extensively for the treatment of hyperlipidemia. Clofibrate is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor that regulates lipid metabolism and inflammation.
作用机制
Clofibrate exerts its effects by activating PPARα, a transcription factor that regulates lipid metabolism and inflammation. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This results in decreased serum triglycerides and increased HDL cholesterol levels. In addition, PPARα activation leads to the downregulation of genes involved in inflammation and oxidative stress, resulting in anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects:
Clofibrate has been shown to have several biochemical and physiological effects. It decreases serum triglycerides and increases HDL cholesterol levels by activating PPARα. It also has anti-inflammatory and anti-oxidant effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Clofibrate has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. It also has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
Clofibrate has several advantages for lab experiments. It is a potent activator of PPARα and can be used to study the effects of PPARα activation on lipid metabolism and inflammation. It is also a well-studied drug with a long history of use in clinical practice. However, clofibrate has several limitations for lab experiments. It has been shown to have off-target effects on other PPAR isoforms and nuclear receptors, which can complicate the interpretation of results. In addition, it has been shown to have species-specific effects, which can limit its use in certain animal models.
未来方向
There are several future directions for the study of clofibrate. One direction is the development of more selective PPARα agonists that do not have off-target effects on other PPAR isoforms and nuclear receptors. Another direction is the study of the effects of clofibrate on other diseases, such as diabetes and cancer. Clofibrate has been shown to have potential therapeutic applications in these diseases, and further studies are needed to fully understand its effects. Finally, the development of novel drug delivery systems for clofibrate may improve its efficacy and reduce its side effects.
科学研究应用
Clofibrate has been extensively studied for its lipid-lowering effects and its potential therapeutic applications in various diseases. It has been shown to decrease serum triglycerides and increase high-density lipoprotein (HDL) cholesterol levels in patients with hyperlipidemia. In addition, clofibrate has been studied for its anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation and oxidative stress-related diseases.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)14-12(15)9(3)16-11-6-4-10(13)5-7-11/h4-9H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDCWGYQGKAXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4791349.png)
![N-(2,4-difluorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4791358.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4791363.png)
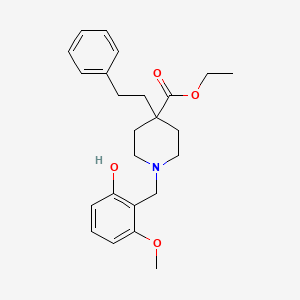
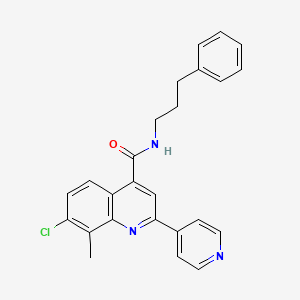
![3,5-dimethyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4791384.png)

![N-1,3-benzothiazol-2-yl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4791401.png)
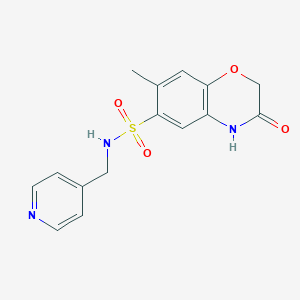
![2-[(4-bromophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4791407.png)
![1-(2,4-dichlorophenyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4791412.png)
![tert-butyl 2-({[5-[(dimethylamino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4791429.png)
